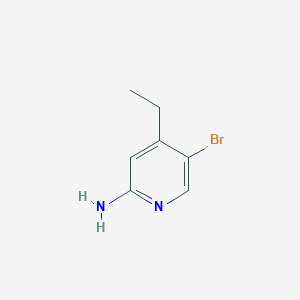

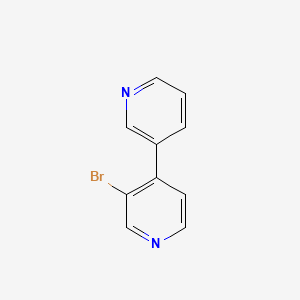

3-Bromo-4-(pyridin-3-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-(pyridin-3-yl)pyridine is a chemical compound with the molecular weight of 235.08 . It is mainly used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . Another method involves the condensation with trifluoroacetic acid to provide the regio-isomeric pyrazolo .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound participates as a substrate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 235.08 .Applications De Recherche Scientifique

Analyse complète des applications de la 3-Bromo-4-(pyridin-3-yl)pyridine

La this compound est un dérivé de pyridine bromé qui sert d'intermédiaire polyvalent dans diverses synthèses chimiques. Sa structure unique permet une large gamme d'applications dans la recherche scientifique, en particulier dans la synthèse de molécules organiques complexes et de matériaux ayant des utilisations biomédicales et industrielles potentielles.

Synthèse de composés hétérocycliques : La présence à la fois d'un atome de brome et d'un groupe pyridyle dans la this compound en fait un candidat idéal pour les réactions de couplage croisé . Ces réactions sont fondamentales dans la construction de composés hétérocycliques qui sont répandus dans de nombreux produits pharmaceutiques et agrochimiques.

Recherche biomédicale : Les dérivés de pyridine, y compris la this compound, sont souvent utilisés dans le développement de nouveaux médicaments en raison de leurs propriétés bioactives . Ils peuvent interagir avec diverses cibles biologiques, conduisant à des applications potentielles dans le traitement de maladies telles que le cancer, le diabète et les maladies cardiovasculaires.

Science des matériaux : En science des matériaux, la this compound peut être utilisée pour synthétiser des composés organiques qui présentent des propriétés optiques et électroniques uniques . Ces matériaux sont précieux pour la création de capteurs avancés, de cellules photovoltaïques et d'autres dispositifs électroniques.

Catalyse : Ce composé peut agir comme un ligand pour les catalyseurs métalliques de transition, qui sont essentiels dans de nombreux procédés chimiques industriels . Les cycles pyridine peuvent se coordonner aux métaux, améliorant les performances du catalyseur dans des réactions telles que l'hydrogénation et la formation de liaisons carbone-carbone.

Reconnaissance moléculaire : En raison de ses caractéristiques structurelles, la this compound peut être utilisée dans des études de reconnaissance moléculaire . Elle peut servir de brique pour des récepteurs qui lient des substrats spécifiques, ce qui est utile dans la technologie des capteurs et la surveillance environnementale.

Nanotechnologie : L'atome de brome dans la this compound fournit un site réactif pour une fonctionnalisation supplémentaire, ce qui la rend appropriée pour la synthèse de nanomatériaux . Ces nanomatériaux ont des applications dans la délivrance de médicaments, l'imagerie et en tant que composants dans des dispositifs nanoélectroniques.

Chimie agricole : En chimie agricole, les dérivés de pyridine sont utilisés pour créer des composés ayant des activités herbicides, fongicides et insecticides . La polyvalence structurelle de la this compound permet la synthèse de telles molécules spécialisées.

Chimie environnementale : Enfin, la this compound peut être utilisée dans la synthèse de produits chimiques qui aident à la protection de l'environnement . Il s'agit notamment d'agents pour la purification de l'eau, l'amélioration de la qualité de l'air et la remédiation des sols.

Mécanisme D'action

Target of Action

It is known that bromopyridines are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

3-Bromo-4-(pyridin-3-yl)pyridine is likely to interact with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in sm cross-coupling suggests it may play a role in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .

Result of Action

As a reagent in SM cross-coupling, it likely contributes to the formation of new carbon-carbon bonds .

Action Environment

The sm cross-coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Orientations Futures

The future directions of 3-Bromo-4-(pyridin-3-yl)pyridine research involve its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . These derivatives have potential for further exploration .

Relevant Papers Relevant papers on this compound include studies on the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors , and the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridine derivatives .

Analyse Biochimique

Biochemical Properties

3-Bromo-4-(pyridin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, this compound can reduce the proliferation of cancer cells and induce apoptosis . Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound can also interact with receptor proteins, such as TRKs, leading to the inhibition of downstream signaling pathways . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and metabolic activity . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for extended periods, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size . Additionally, this compound can be sequestered in specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, this compound can accumulate in the cytoplasm, where it modulates enzyme activity and cell signaling pathways .

Propriétés

IUPAC Name |

3-bromo-4-pyridin-3-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSREXJLHQEODB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.